molecular formula C7H12O2 B6227703 (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol CAS No. 308141-44-8

(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol

Cat. No.: B6227703
CAS No.: 308141-44-8
M. Wt: 128.2
InChI Key:
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Description

(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is an organic compound that belongs to the class of heterocyclic compounds known as dihydropyrans. This compound features a six-membered ring containing one oxygen atom and a hydroxymethyl group attached to the second carbon atom. It is a versatile intermediate used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol can be achieved through several methods. One common approach involves the oxa-6π-electrocyclization of dienones, which is a well-known pathway for synthesizing dihydropyrans . This method typically requires the use of a suitable catalyst and specific reaction conditions to facilitate the cyclization process.

Another method involves the reaction of 3,4-dihydro-2H-pyran with formaldehyde in the presence of an acid catalyst to yield the desired product . This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, ethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a versatile intermediate that can undergo various transformations to yield different products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-pyran-2-methanol: Similar structure but lacks the methyl group at the second carbon atom.

    Tetrahydropyran-2-methanol: Fully saturated analog with no double bonds in the ring.

    2-methyl-3,6-dihydro-4H-pyran-4-yl)methanol: Similar structure but with a different substitution pattern on the ring.

Uniqueness

(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is unique due to the presence of both a hydroxymethyl group and a methyl group on the dihydropyran ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

308141-44-8

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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